molecular formula C20H20N8O B12612351 2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide CAS No. 648417-98-5

2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide

Cat. No.: B12612351
CAS No.: 648417-98-5
M. Wt: 388.4 g/mol
InChI Key: GIGHCICWIDANPQ-UHFFFAOYSA-N
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Description

2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a furan ring substituted with hydrazinylidenemethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide typically involves multi-step organic reactions. One common method involves the condensation of 2,5-diformylfuran with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as pyridine or triethylamine to neutralize the by-products.

Major Products Formed

Scientific Research Applications

2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide involves its interaction with specific molecular targets. The hydrazinylidenemethyl groups are known to form strong hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways . The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide is unique due to its specific hydrazinylidenemethyl substitutions, which confer distinct chemical reactivity and potential biological activity

Properties

CAS No.

648417-98-5

Molecular Formula

C20H20N8O

Molecular Weight

388.4 g/mol

IUPAC Name

2,5-bis(4-methanehydrazonoylphenyl)furan-3,4-dicarboximidamide

InChI

InChI=1S/C20H20N8O/c21-19(22)15-16(20(23)24)18(14-7-3-12(4-8-14)10-28-26)29-17(15)13-5-1-11(2-6-13)9-27-25/h1-10H,25-26H2,(H3,21,22)(H3,23,24)

InChI Key

GIGHCICWIDANPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NN)C2=C(C(=C(O2)C3=CC=C(C=C3)C=NN)C(=N)N)C(=N)N

Origin of Product

United States

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